molecular formula C16H13N3O4 B2802387 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate CAS No. 454202-30-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

Cat. No.: B2802387
CAS No.: 454202-30-3
M. Wt: 311.297
InChI Key: FSMYBBXQZJPKGI-UHFFFAOYSA-N
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Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate" features a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) esterified with a 3-methoxybenzoate group. The 3-methoxybenzoate substituent introduces an electron-donating methoxy group at the aromatic ring’s meta-position, which may influence the compound’s electronic properties, lipophilicity, and binding interactions. Patents highlight derivatives of this structural class as therapeutic candidates for conditions like epilepsy and receptor-mediated disorders .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYBBXQZJPKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with a suitable benzotriazine derivative under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone Derivatives

The benzotriazinone core is central to the compound’s activity. A related analog, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (CAS: 219.20), replaces the 3-methoxybenzoate with a methyl acetate group.

Substituted Benzoate Esters

The 3-methoxybenzoate group distinguishes the compound from other methyl/ethyl benzoate derivatives:

Compound Name Substituent Position Functional Group Key Properties Reference
Methyl 3-methoxybenzoate (M3MOB) 3-methoxy Methoxy Electron-donating, enhances solubility
Methyl 2-nitrobenzoate (M2NB) 2-nitro Nitro Electron-withdrawing, increases reactivity
Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate (I-6230) 4-amino linkage Amino Enhances hydrogen-bonding potential

The target compound’s 3-methoxybenzoate group balances electron donation and steric effects, which may optimize interactions with hydrophobic pockets in biological targets compared to nitro (M2NB) or amino (I-6230) derivatives .

Triazine-Linked Analogs

Compounds like methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C25H19BrN4O6) incorporate triazine rings with methoxyphenoxy substituents.

Functional Comparison with GPR139 Modulators

Patent data reveals that 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives are explored as GPR139 modulators . The target compound’s 3-methoxybenzoate group may enhance binding affinity compared to simpler benzotriazinones lacking aromatic ester substituents. For example:

GPR139 Modulator Scaffold Key Substituents Potential Advantages
Benzotriazinone core None (base structure) High stability but limited interactions
Target compound 3-methoxybenzoate Improved lipophilicity and aromatic stacking
Triazine-phenoxy derivatives Bromo, formyl groups Enhanced halogen bonding and reactivity

The 3-methoxybenzoate group likely contributes to π-π stacking with receptor residues, a feature absent in non-aromatic analogs like methyl acetate derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate, and what critical reaction parameters must be controlled?

Methodological Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and esterification. Key steps include:

  • Step 1 : Activation of the benzotriazinone core using reagents like DIPEA (diisopropylethylamine) at low temperatures (-35°C) to prevent side reactions .
  • Step 2 : Coupling with 3-methoxybenzoate derivatives under controlled heating (40–45°C) for 24–48 hours .
  • Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAC gradient) is critical for isolating the target compound from byproducts .

Critical Parameters :

ParameterOptimal Range/ReagentPurpose
Temperature-35°C (Step 1), 40°C (Step 2)Minimize decomposition
SolventDry dichloromethaneEnhance reaction efficiency
CatalystDIPEAFacilitate nucleophilic coupling
Reaction Time24–48 hoursEnsure complete conversion

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Confirm structural integrity via chemical shifts (e.g., methoxy protons at δ 3.76–3.86 ppm, aromatic protons in benzotriazinone at δ 7.11–7.29 ppm) .
  • TLC/MPLC : Monitor reaction progress using hexane/EtOAc (2:1) with Rf = 0.18–0.62 .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₅H₁₃N₃O₄, MW 307.3 g/mol) .

Table: Key Spectroscopic Data

TechniqueDiagnostic SignalReference
¹H NMRδ 3.86 ppm (s, 3H, OCH₃)
¹³C NMRδ 165.2 ppm (C=O, benzotriazinone)
TLCRf = 0.18 (hexane/EtOAc 2:1)

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations/safety showers are accessible .
  • Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid ignition sources .
  • Waste Disposal : Treat as hazardous waste; consult licensed disposal services per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this benzotriazinone-based compound?

Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural Variability : Subtle differences in substituents (e.g., methoxy vs. nitro groups) alter binding affinity .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to ensure reproducibility .

Recommended Workflow :

  • Perform dose-response curves across multiple cell lines.
  • Use molecular docking to predict binding modes with target proteins.
  • Validate with kinetic assays (e.g., fluorescence polarization) .

Q. What strategies optimize the coupling efficiency of the benzotriazinone moiety with aromatic esters in solid-phase synthesis?

Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Test alternatives to DIPEA (e.g., Hünig’s base) for improved yields .
  • Solvent Selection : Compare polar aprotic solvents (DMF vs. acetonitrile) for better solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) .

Table: Reaction Optimization Results

ConditionYield ImprovementReference
Microwave (100°C)+25%
DMF as solvent+15%

Q. What analytical approaches are recommended for detecting degradation products under varying pH and temperature conditions?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions at 40°C .
  • HPLC-MS : Identify degradation products via retention time shifts and mass fragmentation patterns .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Example Data :

ConditionMajor DegradantDetection Method
pH 2, 40°CHydrolyzed esterHPLC-MS (m/z 285)
pH 10, 40°CDemethylated derivativeNMR (δ 3.2 ppm)

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